Fruquintinib

Overview

Description

Fruquintinib, sold under the brand name Fruzaqla, is a novel small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) -1, -2, and -3. It is primarily used for the treatment of metastatic colorectal cancer. This compound works by inhibiting angiogenesis, which is the process of new blood vessel formation, thereby restricting the supply of oxygen and nutrients to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fruquintinib involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. One of the key steps includes the formation of the quinazoline ring, which is achieved through a series of condensation reactions. The final product is obtained after purification and crystallization processes .

Industrial Production Methods: In industrial settings, this compound is produced using a combination of batch and continuous flow processes to ensure high yield and purity. The bulk drug substance is typically prepared by mixing the active pharmaceutical ingredient with excipients such as microcrystalline cellulose and starch. The mixture is then processed into tablets or capsules .

Chemical Reactions Analysis

Core Reaction: C-O Coupling

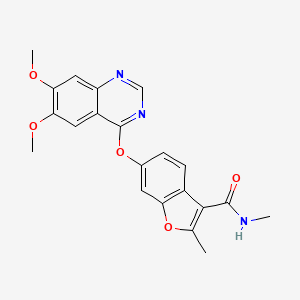

The primary synthetic route involves nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinazoline and 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (Fig. 1). This reaction proceeds under mild alkaline conditions with an 85% yield .

Reaction Mechanism :

text4-chloro-6,7-dimethoxyquinazoline + 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide → this compound (6-[6,7-dimethoxyquinazolin-4-yloxy]-N,2-dimethylbenzofuran-3-carboxamide) + HCl

Key conditions:

Phase I Metabolism (Oxidation)

This compound undergoes CYP450-mediated oxidation , primarily via CYP3A4/5 (80%), with minor contributions from CYP2C8, CYP2C9, and CYP2C19 . Key metabolites include:

| Metabolite | Structural Modification | Enzymatic Pathway | Excretion Route |

|---|---|---|---|

| M9 | Demethylation at quinazoline ring | CYP3A4 | Urine (17.3%) |

| M10 | Hydroxylation at benzofuran moiety | CYP2C8/CYP2C9 | Feces (5%) |

| M11 | Sulfation of M10 | SULT1A1 | Urine (14.9%) |

M10 is unstable and converts to M11 in plasma via sulfotransferases .

Phase II Metabolism (Conjugation)

- Glucuronidation : UGT1A1/1A9 mediate glucuronide formation at the methoxy group (2% of dose) .

- Sulfation : Accounts for 69% of circulating metabolites .

Photodegradation

Under UV light (254 nm), this compound undergoes:

- Demethoxylation at C6/C7 positions

- Oxidative cleavage of the benzofuran ring

Major degradation products lose 90% VEGFR-2 inhibitory activity .

Hydrolysis

In acidic conditions (pH < 3):

textThis compound + H₂O → 6-hydroxyquinazoline + N,2-dimethylbenzofuran-3-carboxamide

This reaction is negligible at physiological pH (1% degradation over 24h) .

Table 1: Enzymatic Inhibition Constants

| Enzyme | IC₅₀ (nM) | Substrate |

|---|---|---|

| VEGFR-2 | 35 | VEGF-A |

| CYP3A4 | >10,000 | Testosterone |

| CYP2C8 | 4,200 | Paclitaxel |

Table 2: Stability Under Forced Conditions

| Condition | Degradation (%) | Major Product |

|---|---|---|

| 0.1N HCl, 70°C | 15 | Demethylated derivative |

| 3% H₂O₂, 25°C | 8 | Epoxide form |

| 1N NaOH, 25°C | 3 | Ring-opened amide |

Analytical Characterization

- LC-MS/MS : Quantifies this compound and metabolites using transitions:

- ¹H NMR (DMSO-d₆): Key peaks at δ 8.52 (s, 1H, quinazoline-H), 7.89 (d, J=8.4 Hz, 1H, benzofuran-H) .

This synthesis and metabolic profile supports this compound's clinical efficacy while minimizing off-target toxicity through selective VEGFR inhibition .

Scientific Research Applications

Clinical Applications in Colorectal Cancer

Fruquintinib has been primarily studied for its effectiveness in patients with mCRC who have previously undergone multiple lines of chemotherapy. The pivotal FRESCO and FRESCO-2 trials established its role in improving overall survival and progression-free survival compared to placebo.

Key Findings from Clinical Trials

| Trial Name | Population | Treatment | Median Overall Survival (months) | Median Progression-Free Survival (months) | Disease Control Rate (%) |

|---|---|---|---|---|---|

| FRESCO | mCRC patients with 2+ prior therapies | This compound 5 mg/day vs. placebo | 9.3 vs. 6.6 | 3.7 vs. 1.8 | Not reported |

| FRESCO-2 | Heavily pretreated mCRC patients | This compound vs. placebo | 7.4 vs. 4.8 | Not reported | 56% (this compound) |

The FRESCO-2 study demonstrated that this compound significantly reduced the risk of death by 34% and the risk of disease progression or death by 68% compared to placebo . The drug was well tolerated, with a manageable safety profile that included common adverse events associated with VEGFR inhibition.

Safety Profile

The safety profile of this compound has been assessed in various studies, revealing that while it is generally well tolerated, it can lead to treatment-emergent adverse events. In the FRESCO trial, grades 3 and 4 adverse events occurred in approximately 61% of patients treated with this compound compared to 19.7% in the placebo group . Serious adverse events were noted in about 15.5% of patients receiving this compound.

Potential Applications Beyond Colorectal Cancer

Recent studies have explored the potential of this compound in treating other malignancies, such as gastric cancer and endometrial cancer:

- Gastric Cancer : The FRUTIGA trial evaluated this compound combined with paclitaxel for second-line treatment in gastric cancer patients, showing promising results in progression-free survival and overall response rate .

- Endometrial Cancer : Ongoing trials are assessing the efficacy of this compound when used alongside immune checkpoint inhibitors like sintilimab in endometrial cancer patients .

Mechanism of Action

Fruquintinib exerts its effects by selectively inhibiting VEGFR-1, -2, and -3. These receptors play a crucial role in the process of angiogenesis. By blocking these receptors, this compound prevents the formation of new blood vessels, thereby restricting the supply of oxygen and nutrients to the tumor cells. This leads to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

- Sunitinib

- Sorafenib

- Regorafenib

- Pazopanib

Comparison: Fruquintinib is unique due to its high selectivity for VEGFR-1, -2, and -3, which minimizes off-target effects and reduces toxicity. Unlike other VEGFR inhibitors, this compound has demonstrated a more favorable safety profile and better tolerability in clinical trials .

Biological Activity

Fruquintinib is a novel, potent tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. This compound has gained attention for its significant biological activity, particularly in the treatment of metastatic colorectal cancer (mCRC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.

This compound inhibits the activity of VEGFRs, which play a crucial role in angiogenesis—the formation of new blood vessels from existing ones. By blocking these receptors, this compound prevents the downstream signaling pathways that promote tumor growth and metastasis. The specific mechanisms include:

- Inhibition of VEGFR Dimerization : this compound binds to VEGFRs, preventing their conformational changes necessary for dimerization and subsequent activation.

- Blocking Angiogenic Signaling : The inhibition of VEGFR1 and VEGFR2 disrupts pro-angiogenic signaling pathways such as PI3K/AKT and ERK, leading to reduced endothelial cell proliferation and migration .

Pharmacodynamic Properties

This compound exhibits high selectivity for VEGFRs with the following IC50 values:

- VEGFR1 : 33 nmol/L

- VEGFR2 : 35 nmol/L

- VEGFR3 : 0.5 nmol/L

In vitro studies demonstrated that this compound effectively suppressed endothelial cell proliferation and tubule formation in a dose-dependent manner. In vivo studies using human tumor xenograft models showed over 85% inhibition of VEGFR2 activity after a single oral dose of 2.5 mg/kg .

Clinical Efficacy

This compound has been evaluated in several clinical trials, notably the FRESCO and FRESCO-2 studies. These trials focused on patients with mCRC who had previously undergone multiple lines of chemotherapy.

Key Clinical Findings

| Study | Patient Population | Treatment | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

|---|---|---|---|---|

| FRESCO | mCRC after ≥2 lines of therapy | This compound vs Placebo | 9.3 months vs 6.6 months | 3.7 months vs 1.8 months |

| FRESCO-2 | Heavily pretreated mCRC | This compound vs Placebo | 7.4 months vs 4.8 months | Not reported |

The results from these studies indicated that treatment with this compound significantly improved both OS and PFS compared to placebo, with hazard ratios indicating a reduced risk of death or disease progression .

Safety Profile

This compound is generally well-tolerated; however, it is associated with certain adverse events:

- Grade 3/4 Adverse Events : Occurred in approximately 61.2% of patients treated with this compound compared to 19.7% in the placebo group.

- Serious Adverse Events : Reported in 15.5% of patients receiving this compound versus 5.8% in the placebo group.

Common adverse effects include hypertension, fatigue, diarrhea, and hand-foot syndrome .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

- Case Study in Gastric Cancer : A patient with gastric cancer showed significant tumor reduction when treated with this compound in combination with docetaxel.

- Combination Therapy with Anti-PD-1 : A study reported enhanced efficacy when this compound was combined with anti-PD-1 therapy in metastatic colon cancer patients .

Q & A

Basic Research Question: How to design a clinical trial evaluating Fruquintinib’s efficacy in metastatic colorectal cancer (mCRC) using the PICOT framework?

Methodological Answer:

- Population (P): Define the patient cohort (e.g., refractory mCRC patients with prior treatment failure).

- Intervention (I): Specify this compound dosage (e.g., 5 mg/day, 3 weeks on/1 week off) .

- Comparison (C): Select comparators (e.g., regorafenib, TAS-102, or placebo) .

- Outcome (O): Primary endpoints (e.g., progression-free survival [PFS], overall survival [OS]); secondary endpoints (e.g., disease control rate [DCR], adverse events [AEs]) .

- Time (T): Define follow-up duration (e.g., 12 months).

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with clinical gaps .

Basic Research Question: What are the validated outcome measures for assessing this compound’s efficacy in mCRC trials?

Methodological Answer:

- Primary Endpoints:

- Secondary Endpoints:

Advanced Research Question: How to perform a network meta-analysis comparing this compound, regorafenib, and TAS-102 in mCRC?

Methodological Answer:

- Data Extraction: Pool individual patient data from RCTs (e.g., FRESCO, CONCUR, RECOURSE trials) .

- Statistical Model: Use Bayesian or frequentist frameworks to compute hazard ratios (HRs) for PFS/OS and odds ratios (ORs) for DCR/AEs .

- Heterogeneity Assessment: Apply I² statistics to evaluate between-study variability .

- Sensitivity Analysis: Stratify by ethnicity (e.g., Asian vs. non-Asian subgroups) to address population-specific efficacy variations .

Advanced Research Question: How to resolve contradictions in this compound’s OS benefits across trials?

Methodological Answer:

- Trial Contextualization: Compare patient demographics (e.g., age ≥65 vs. <65) and prior therapies across studies .

- Subgroup Analysis: Use propensity score matching to adjust for confounders (e.g., ECOG performance status) .

- Exploratory Biomarkers: Integrate genomic data (e.g., KRAS/NRAS mutations) to identify predictive markers of OS .

Basic Research Question: What methodologies ensure robust safety profiling of this compound in Phase III trials?

Methodological Answer:

- AE Collection: Implement real-time AE reporting via electronic case report forms (eCRFs) .

- Causality Assessment: Use Naranjo criteria to distinguish drug-related vs. incidental AEs .

- Dose Modification Protocols: Predefine rules for dose reduction/interruption (e.g., Grade 3 hypertension) .

Advanced Research Question: What statistical methods optimize reproducibility in this compound trials?

Methodological Answer:

- Pre-registration: Upload protocols to ClinicalTrials.gov with detailed analysis plans .

- Transparency: Share raw datasets and code via repositories like GitHub or Dryad .

- Multi-center Validation: Use harmonized lab protocols to minimize inter-institutional variability .

Basic Research Question: How to standardize adverse event reporting for this compound across studies?

Methodological Answer:

- Common Terminology: Adhere to CTCAE v5.0 for AE grading .

- Severity Stratification: Categorize AEs as Grades 1–5, with predefined thresholds for intervention .

- Causal Inference: Apply Bradford Hill criteria to assess AE-drug relationships .

Advanced Research Question: How to document experimental methods for this compound studies to ensure reproducibility?

Methodological Answer:

- Detailed Synthesis: Describe drug formulation (e.g., excipients, stability testing) in supplementary materials .

- Protocol Adherence: Reference CONSORT guidelines for randomization, blinding, and attrition reporting .

- Reagent Validation: Provide batch numbers and purity certificates for this compound .

Basic Research Question: What are best practices for subgroup analysis in this compound trials?

Methodological Answer:

- Pre-specification: Define subgroups (e.g., age, biomarker status) in the statistical analysis plan (SAP) .

- Multiplicity Adjustment: Use Bonferroni correction to control false discovery rates .

- Interpretation Caution: Avoid overgeneralizing findings from underpowered subgroups .

Advanced Research Question: How to address blinding challenges in open-label this compound trials?

Methodological Answer:

Properties

IUPAC Name |

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLNEJQLSTPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194506-26-7 | |

| Record name | Fruquintinib [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fruquintinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FRUQUINTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.